2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMJOSXHYYCNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4499-07-4 | |
| Record name | NSC67437 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride typically involves the reaction of 2-aminobenzimidazole with ethylene diamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through crystallization or other suitable methods to ensure its quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:
- Oxidation : Using agents like hydrogen peroxide to form benzimidazole derivatives.
- Reduction : Employing reducing agents such as sodium borohydride to yield reduced derivatives.
- Substitution : Undergoing nucleophilic substitution reactions, where the amino group can be replaced by various functional groups.
These reactions enable the development of a diverse array of compounds with tailored properties for specific applications.
Biological Activities
Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent, capable of inhibiting the growth of various pathogens. Its mechanism of action involves binding to specific enzymes and receptors, which may modulate enzyme activity and disrupt microbial proliferation .
Case Study: Anticancer Activity
In a study examining the anticancer properties of benzimidazole derivatives, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine was found to exhibit cytotoxic effects against several cancer cell lines. The compound's ability to interfere with cellular pathways associated with tumor growth presents opportunities for further development as a therapeutic agent in oncology .
Medicinal Applications
Drug Development Precursor
This compound is being investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds. Its structural characteristics allow it to act as a bioisostere for other bioactive compounds containing the benzimidazole group, which can enhance potency and selectivity in drug design.
Industrial Uses
Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its versatile reactivity makes it suitable for creating a variety of chemical products that meet specific industry needs .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; participates in oxidation, reduction, and substitution reactions. |
| Biological Activity | Exhibits antimicrobial and anticancer properties; binds to enzymes and receptors. |
| Medicinal Use | Investigated as a precursor in drug development; potential bioisostere for enhancing drug efficacy. |
| Industrial Use | Used in producing specialty chemicals; adaptable for various industrial applications. |
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Counterion Effects
- The dihydrochloride form (CAS 4499-07-4) exhibits higher solubility in polar solvents compared to the monohydrochloride form, making it preferable in aqueous-phase reactions .
- In catalysis, the monohydrochloride form (CAS 88704-72-7) is employed in vanadium(V) dichloride complexes for ethylene polymerization, achieving activities up to 1,200 kg-PE/mol-V·h under optimized conditions .
Linker Modifications
- (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS 7757-21-3), with a shorter methylene linker, shows reduced steric hindrance, enhancing its reactivity in forming antimicrobial thiazolidinone derivatives (e.g., MIC = 4 µg/mL against S. aureus) .
- Ethylamine-linked analogs (e.g., CAS 88704-72-7) demonstrate superior coordination geometry in metal complexes due to flexible chain length, critical for catalytic activity .
Substituent Effects
- Methyl-substituted derivatives (e.g., CAS 2503155-57-3) exhibit altered electronic properties, improving selectivity in enzyme inhibition studies. For example, analogs with methyl groups on the benzimidazole ring show enhanced binding to cruzain, a cysteine protease implicated in Chagas disease .
Biological Activity
2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound features a benzimidazole core, a structural motif commonly found in biologically active molecules. The presence of the amine group (NH2) allows for further chemical modifications, enhancing its potential as a bioactive agent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activity and inhibit microbial growth. Notably, the compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
Antimicrobial Activity
Research indicates that 2-(1H-Benzo[d]imidazol-2-yl)ethanamine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, suggesting its potential as an antimicrobial agent. For instance, studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Antiviral Activity
In addition to antimicrobial properties, the compound has demonstrated antiviral activity against both RNA and DNA viruses. The benzimidazole derivatives are known to exhibit cytotoxic effects on viral cells, making them promising candidates for antiviral drug development .
Anticancer Properties
The anticancer potential of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine has been highlighted in several studies. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of biochemical pathways related to cell survival and proliferation. For example, research has shown that this compound can inhibit tumor growth in various cancer cell lines, including breast and lung cancers .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Investigated antimicrobial efficacy against bacterial strains | Showed significant inhibition of bacterial growth |
| Study 2 | Assessed antiviral activity against influenza virus | Demonstrated effective viral load reduction |
| Study 3 | Evaluated anticancer properties on lung cancer cells | Induced apoptosis and reduced tumor size in vivo |
Synthesis and Derivatives
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. This process can yield various derivatives with modified biological activities, expanding the scope for therapeutic applications .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and structure-activity relationships (SAR) will be crucial for optimizing this compound for clinical use.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step protocols. For example, a three-step synthesis involves condensation of o-phenylenediamine with ketoesters or thioglycolic acid derivatives, followed by hydrazine hydrate treatment to introduce hydrazinyl groups . Key intermediates are characterized using IR spectroscopy (e.g., S-H stretching at ~2634 cm⁻¹ and N-H bands at ~3395 cm⁻¹) and ¹H-NMR (e.g., δ10.93–12.31 for aromatic protons). Final products are purified via silica gel chromatography using cyclohexane/ethyl acetate gradients .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Researchers employ elemental analysis (deviation ≤±0.4% for C, H, N), ESI-MS for molecular ion confirmation, and ¹³C-NMR to verify aromatic carbons (δ115–151 ppm). For hydrochloride salts, chloride content is quantified via ion chromatography or argentometric titration .
Q. What biological activities are associated with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine derivatives?
- Methodological Answer : This scaffold exhibits diverse activities, including enzyme inhibition (e.g., cruzain), antimicrobial effects (via 4-thiazolidinone hybrids), and antitumor properties (through quinoline conjugates). Bioactivity is assessed via in vitro assays: enzyme inhibition (IC₅₀ determination), MIC tests for antimicrobial activity, and MTT assays for cytotoxicity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer : Reaction conditions are critical. Anhydrous solvents (e.g., dichloromethane) and catalysts like ZnCl₂ enhance thioglycolic acid coupling efficiency . Microwave-assisted synthesis reduces reaction time for imine formation, while flow chemistry improves scalability. Post-synthetic modifications, such as Boc protection, stabilize intermediates for storage .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values often arise from assay conditions (e.g., pH, co-solvents). Researchers should standardize protocols (e.g., fixed DMSO concentrations ≤1%) and validate target engagement via SPR or ITC. For example, cruzain inhibition discrepancies were resolved by correlating IC₅₀ with Ki values from isothermal titration calorimetry .
Q. How can computational methods guide the design of derivatives for specific therapeutic targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or cruzain. QSAR models identify critical substituents: electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity, while hydrophobic moieties improve blood-brain barrier penetration for CNS applications .
Q. What experimental approaches validate the mechanism of action for antitumor derivatives of this compound?
- Methodological Answer : Beyond cytotoxicity assays, flow cytometry (cell cycle arrest at G2/M phase) and Western blotting (apoptotic markers like caspase-3) confirm mechanisms. For example, 2-chloro-3-(benzimidazolyl)quinoline derivatives induce apoptosis via ROS-mediated mitochondrial dysfunction, validated via JC-1 staining .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
